![molecular formula C21H18FN5OS B2554029 N-(2,4-dimethylphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852373-81-0](/img/structure/B2554029.png)
N-(2,4-dimethylphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
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Description
N-(2,4-dimethylphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H18FN5OS and its molecular weight is 407.47. The purity is usually 95%.
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Scientific Research Applications
Radiosynthesis Applications
Radiosynthesis of novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including compounds with structural similarities to the queried compound, demonstrates applications in imaging the translocator protein (18 kDa) with positron emission tomography (PET). These compounds, designed with a fluorine atom, allow labeling with fluorine-18 for in vivo imaging, highlighting their use in medical diagnostics and research on neurological conditions (Dollé et al., 2008).
Molecular Docking and Antimicrobial Activity
Research on newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives, starting from similar structural precursors, has shown moderate to good binding energies on target proteins during in silico molecular docking screenings. These compounds also exhibited antimicrobial and antioxidant activity, suggesting their potential in drug development and as a basis for studying interactions with biological targets (Flefel et al., 2018).
Insecticidal Assessment
A study on the synthesis of various heterocycles incorporating a thiadiazole moiety, based on a precursor similar to the queried compound, evaluated these compounds as insecticidal agents against the cotton leafworm. This highlights the potential application of such compounds in agricultural research and pest management (Fadda et al., 2017).
Anticancer and PI3K Inhibition
Modification of compounds structurally related to the queried compound by replacing the acetamide group with alkylurea showed significant anticancer effects and reduced toxicity. These compounds exhibited potent antiproliferative activities and inhibited PI3Ks and mTOR, suggesting their application in cancer therapy research (Wang et al., 2015).
Synthesis and Antimicrobial Agents
The synthesis of chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones from compounds with a similar chemical backbone demonstrated antibacterial activity. This research underscores the potential of such compounds in developing new antimicrobial agents (Solankee & Patel, 2004).
properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5OS/c1-13-3-8-17(14(2)11-13)23-19(28)12-29-20-10-9-18-24-25-21(27(18)26-20)15-4-6-16(22)7-5-15/h3-11H,12H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIISXRZKZBRSLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)F)C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide |
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